molecular formula C11H11ClN2O B11883296 6-Chloro-8-methoxy-2-methylquinolin-4-amine CAS No. 1189107-59-2

6-Chloro-8-methoxy-2-methylquinolin-4-amine

Cat. No.: B11883296
CAS No.: 1189107-59-2
M. Wt: 222.67 g/mol
InChI Key: QDYDKTQTPYJZMK-UHFFFAOYSA-N
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Description

6-Chloro-8-methoxy-2-methylquinolin-4-amine is a heterocyclic aromatic compound with the molecular formula C11H11ClN2O. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 8th position, and a methyl group at the 2nd position, along with an amine group at the 4th position on the quinoline ring.

Preparation Methods

The synthesis of 6-Chloro-8-methoxy-2-methylquinolin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-methyl-3-nitroaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Chloro-8-methoxy-2-methylquinolin-4-amine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.

    Major Products: The major products formed from these reactions include various substituted quinolines and quinoline N-oxides.

Scientific Research Applications

6-Chloro-8-methoxy-2-methylquinolin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-8-methoxy-2-methylquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Chloro-8-methoxy-2-methylquinolin-4-amine can be compared with other quinoline derivatives such as:

  • 4-Amino-6-chloro-8-methoxy-2-methylquinoline
  • 4-Amino-6-chloro-8-methoxy-2-propylquinoline
  • 4-Amino-6-chloro-8-methoxy-2-phenylquinoline

These compounds share a similar quinoline backbone but differ in the substituents attached to the ring. The unique combination of substituents in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1189107-59-2

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

6-chloro-8-methoxy-2-methylquinolin-4-amine

InChI

InChI=1S/C11H11ClN2O/c1-6-3-9(13)8-4-7(12)5-10(15-2)11(8)14-6/h3-5H,1-2H3,(H2,13,14)

InChI Key

QDYDKTQTPYJZMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)OC)Cl)N

Origin of Product

United States

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